N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3): Physicochemical Profiling and Mechanistic Applications of a Novel Biguanide Scaffold
N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3): Physicochemical Profiling and Mechanistic Applications of a Novel Biguanide Scaffold
Executive Summary
N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3) represents a highly specialized, versatile building block bridging the chemical space between traditional biguanide antidiabetics and amphiphilic antimicrobial agents. By covalently linking a lipophilic 4-propylpiperidine moiety to a superbasic biguanide core, this compound overcomes the pharmacokinetic limitations of highly hydrophilic biguanides (such as metformin), which strictly rely on Organic Cation Transporters (OCTs) for cellular entry. This guide provides drug development professionals with an in-depth analysis of its physicochemical properties, mechanistic rationale, and standardized experimental workflows for evaluating its efficacy in metabolic and antimicrobial screening.
Physicochemical Profiling & Structural Rationale
The pharmacological potential of CAS 1555308-92-3 is dictated by the dichotomy of its structure: a highly polar, resonance-stabilized cationic headgroup paired with a lipophilic tail.
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Superbasicity of the Biguanide Core: Biguanides are characterized by extensive electron delocalization across multiple nitrogen atoms. Upon protonation at physiological pH, the resulting monocation is highly stabilized by an intramolecular hydrogen bond, yielding a pKa of approximately 11.5 1. This ensures the molecule remains positively charged, facilitating electrostatic interactions with negatively charged phospholipid bilayers or kinase binding pockets 2.
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Lipophilicity (LogP) Enhancement: The addition of the 4-propylpiperidine ring significantly increases the partition coefficient (LogP) compared to unsubstituted biguanides. This structural modification favors the unionized micro-species at lipid-water interfaces, enhancing passive membrane permeability and broadening tissue distribution 3.
Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 1555308-92-3 | Unique identifier for the specific 4-propylpiperidine isomer. |
| Molecular Formula | C10H21N5 | High nitrogen-to-carbon ratio dictates strong basicity and H-bonding. |
| Molecular Weight | 211.31 g/mol | Low MW (<500 Da) ensures excellent ligand efficiency for hit-to-lead optimization. |
| Estimated pKa | ~11.5 | Remains protonated at pH 7.4, acting as a highly stable, delocalized cation. |
| Lipophilicity (LogP) | > Metformin | Enhances passive diffusion across cellular and mitochondrial membranes. |
| H-Bond Donors/Acceptors | 4 / 1 | Facilitates robust bidentate hydrogen bonding with target proteins. |
Mechanistic Pharmacology
Metabolic Modulation via AMPK Activation
Biguanides are classic activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The primary mechanism involves the accumulation of the cationic biguanide within the mitochondrial matrix, driven by the mitochondrial membrane potential. Once inside, it mildly inhibits Mitochondrial Complex I of the electron transport chain 4. This inhibition restricts ATP production, elevating the intracellular AMP:ATP ratio. The energy stress is sensed by LKB1, which subsequently phosphorylates AMPK at Thr172, triggering a metabolic shift that enhances glucose uptake and inhibits gluconeogenesis. The lipophilic nature of the 4-propylpiperidine group theoretically enhances this mitochondrial accumulation compared to highly polar analogs.
Fig 1. Mechanistic pathway of biguanide-induced AMPK activation via mitochondrial inhibition.
Antimicrobial Membrane Disruption
The structural topology of CAS 1555308-92-3—a cationic guanidinium headgroup appended to a hydrophobic tail—mimics the pharmacophore of cationic antimicrobial peptides (AMPs). The positively charged biguanide moiety establishes initial electrostatic interactions with the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on bacterial surfaces 5. Subsequently, the lipophilic 4-propylpiperidine tail inserts into the lipid bilayer, causing membrane destabilization, leakage of intracellular contents, and cell death.
Experimental Methodologies & Validation
To rigorously evaluate the dual-action potential of this compound, the following self-validating protocols are established.
Fig 2. Standardized workflow for evaluating metabolic and antimicrobial efficacy in vitro.
Protocol 1: In Vitro Cellular AMPK Activation Assay
Objective: Quantify the compound's ability to activate AMPK via mitochondrial stress in a hepatocyte model. Causality & Self-Validation: Western blotting for phosphorylated AMPK (Thr172) confirms target engagement. Normalizing the phospho-signal to total AMPK ensures that observed increases are due to kinase activation, not artifactual changes in protein expression or compound-induced cytotoxicity.
Step-by-Step Methodology:
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Cell Preparation: Seed HepG2 cells at
cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Metabolic Synchronization: Wash cells with PBS and switch to serum-free DMEM for 12 hours to establish a baseline, reducing background kinase activity.
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Compound Treatment: Prepare a concentration gradient of CAS 1555308-92-3 (1 µM, 10 µM, 50 µM, 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 2 hours. Use 5 mM Metformin as a positive control and 0.1% DMSO as a vehicle negative control.
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Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., PhosSTOP) to prevent rapid dephosphorylation of Thr172.
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Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα.
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Data Interpretation: Perform densitometric analysis. A valid hit will show a dose-dependent increase in the p-AMPK/total AMPK ratio without a reduction in total AMPK or housekeeping proteins (e.g., β-actin).
Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling
Objective: Determine the bacteriostatic or bactericidal efficacy of the amphiphilic biguanide against ESKAPE pathogens. Causality & Self-Validation: The Resazurin microtiter assay provides a direct metabolic readout of bacterial viability. Plating the contents of clear wells onto non-selective agar validates whether the compound merely halts growth (bacteriostatic) or actively lyses the membranes (bactericidal), confirming the membrane-disruption hypothesis.
Step-by-Step Methodology:
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Inoculum Standardization: Grow E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton (MH) broth. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in fresh broth. -
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of CAS 1555308-92-3 ranging from 256 µg/mL down to 0.5 µg/mL in a volume of 50 µL per well.
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Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).
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Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.
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Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is defined as the lowest concentration of the compound that prevents the color shift (remains blue).
References
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BenchChem Technical Support Team. "An In-depth Technical Guide to the Basicity and pKa of Biguanide." BenchChem, 2025. 1
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L. L. et al. "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry, 2021. 2
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Tătaru I. et al. "Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model." Medicina (MDPI), 2025. 3
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LaMoia T.E., Shulman G.I. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." Diabetologia / Cell Metabolism (PMC), 2021. 4
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Authors. "Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria." ACS Publications, 2025. 5
